D-Tryptophan hydrochloride

Description

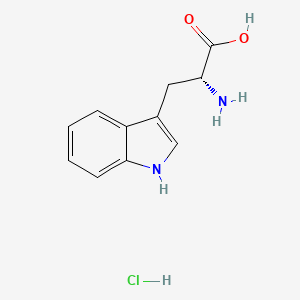

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVXHTBGOYJORD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36760-44-8 | |

| Details | Compound: D-Tryptophan, hydrochloride (1:1) | |

| Record name | D-Tryptophan, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36760-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97486-01-6, 36760-44-8 | |

| Record name | D-Tryptophan, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97486-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tryptophan hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Tryptophan, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tryptophan hydrochloride can be synthesized through various methods, including the resolution of racemic tryptophan or through asymmetric synthesis One common method involves the use of chiral catalysts to selectively produce the D-isomerThe final step includes deprotection and purification to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria. These bacteria are designed to overproduce the D-isomer of tryptophan, which is then extracted and purified. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form compounds such as kynurenine and serotonin.

Reduction: Reduction reactions can convert it into tryptamine.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products:

Oxidation: Kynurenine, serotonin.

Reduction: Tryptamine.

Substitution: Various substituted indoles.

Scientific Research Applications

Biological and Medical Applications

1.1 Role in Gut Health

D-Tryptophan has been shown to modulate gut microbiota, influencing intestinal health. Research indicates that D-Trp can inhibit the growth of enteric pathogens such as Citrobacter rodentium, thereby preventing experimental colitis in animal models. This effect is attributed to D-Trp's ability to deplete specific gut microbes and enhance the production of beneficial metabolites like indole acrylic acid (IA), which further protects against infections .

1.2 Neurotransmitter Precursor

As a precursor to serotonin, D-Tryptophan is of interest in addressing mood disorders and sleep-related issues. Its supplementation may enhance serotonin levels, potentially alleviating symptoms of depression and anxiety. Studies have suggested that dietary intake of tryptophan can influence cognitive function and emotional well-being .

1.3 Cancer Diagnosis and Treatment

D-Tryptophan has been implicated in the diagnosis of certain cancers, such as renal cell carcinoma and colon neoplasms. Its metabolites may serve as biomarkers for these conditions, providing insights into disease progression and treatment efficacy .

Nutritional Applications

2.1 Dietary Supplements

D-Tryptophan is commonly used in dietary supplements aimed at improving sleep quality and mood stabilization. It is often included in formulations designed for stress relief and relaxation due to its role in serotonin synthesis.

2.2 Fortification in Food Products

Research has explored the fortification of food products with D-Tryptophan to enhance their nutritional profile. For instance, corn-based tortillas have been engineered to increase tryptophan content, thereby improving their health benefits .

Microbiological Applications

3.1 Biofilm Dispersal

Recent studies have investigated the use of D-Tryptophan in dispersing biofilms in dental unit waterlines (DUWLs). The compound demonstrated efficacy in reducing biofilm formation, which is crucial for maintaining hygiene in dental practices .

3.2 Modulation of Microbial Communities

D-Trp's impact on microbial communities extends beyond pathogenic suppression; it also plays a role in enhancing beneficial gut microbes, contributing to overall gut health and homeostasis .

Case Studies and Research Findings

Mechanism of Action

D-Tryptophan hydrochloride exerts its effects primarily through its conversion to bioactive metabolites such as serotonin and melatonin. These metabolites interact with various receptors in the brain and body, influencing mood, sleep, and other physiological processes. The compound also acts as an agonist for hydroxycarboxylic acid receptor 3 and is involved in the modulation of synaptic transmission .

Comparison with Similar Compounds

Research Findings and Implications

- Chirality-Driven Bioactivity : The D-configuration in tryptophan derivatives is critical for targeting specific enzymes (e.g., PDE5 in PET imaging) and receptors (e.g., EphA2) .

- Industrial Relevance : High-purity D-tryptophan esters are commercially available (e.g., Thermo Scientific, Aladdin Biochemical) for pharmaceutical R&D .

Biological Activity

D-Tryptophan hydrochloride (D-Trp) is a D-amino acid that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and its role in modulating gut microbiota. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

D-Tryptophan is the D-enantiomer of tryptophan, a precursor to serotonin and melatonin. Unlike its L-form counterpart, D-Trp has distinct biological properties, including antimicrobial effects and potential roles in food preservation.

Antimicrobial Activity

Inhibition of Pathogens

D-Trp has demonstrated significant antimicrobial activity against various pathogens. For instance, a study highlighted its effectiveness against Escherichia coli (E. coli), particularly Shiga toxin-producing strains. At a concentration of 40 mM, D-Trp significantly inhibited the growth of E. coli O 26:H 11 in artificially contaminated dairy products, suggesting its potential as a natural preservative in the food industry .

Mechanism of Action

The antimicrobial effects of D-Trp may be attributed to its ability to disrupt biofilm formation and inhibit initial bacterial adhesion. This disruption alters the extracellular matrix properties, making it harder for bacteria to establish colonies .

Case Studies

-

Study on Enteric Pathogens :

In a recent study, D-Trp was shown to inhibit the growth of Citrobacter rodentium, an enteric pathogen. Mice treated with D-Trp exhibited lower pathogen loads in their livers and spleens compared to untreated controls. This suggests that D-Trp not only inhibits pathogen growth but also enhances host resistance to infections . -

Food Preservation :

Another study investigated the application of D-Trp as a food preservative. The results indicated that D-Trp effectively reduced bacterial counts in dairy products under various stress conditions (e.g., refrigeration) and enhanced the shelf life of these products .

Table 1: Summary of Antimicrobial Effects of this compound

| Pathogen | Concentration (mM) | Effectiveness | Reference |

|---|---|---|---|

| E. coli O 26:H 11 | 40 | Significant inhibition | |

| Citrobacter rodentium | - | Lower pathogen load | |

| L. monocytogenes | - | Inhibition under stress |

Immunomodulatory Properties

Recent research has also suggested that D-Trp may play a role in modulating immune responses. Its interaction with gut microbiota influences the production of metabolites that can affect immune cell activity. For example, mice pretreated with D-Trp showed altered immune cell profiles following inflammatory challenges, indicating potential benefits in managing inflammatory bowel diseases .

Q & A

Q. How is D-Tryptophan hydrochloride synthesized with high enantiomeric purity, and what are the critical reaction conditions?

- Methodological Answer : this compound is synthesized via esterification of D-Tryptophan with methanol under acidic conditions, followed by hydrochloric acid neutralization. Key parameters include:

- Temperature : Maintain reaction at 60–70°C to avoid racemization .

- Solvent : Use anhydrous methanol to prevent hydrolysis of the ester .

- Optical Purity : Monitor optical rotation ([α]20/D = −18° in methanol) to confirm enantiomeric integrity .

Post-synthesis, recrystallization in methanol/ether yields ≥98% purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm for quantification .

- Mass Spectrometry (MS) : Confirm molecular weight (254.7127 g/mol) via ESI-MS .

- Polarimetry : Verify optical activity ([α]20/D = −19° in methanol) to detect chiral impurities .

- FT-IR : Identify functional groups (e.g., ester C=O stretch at 1730 cm⁻¹) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Key stability

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 205°C | |

| Solubility | 150 mg/mL in water | |

| Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the ester group. |

Advanced Research Questions

Q. How can chiral HPLC methods resolve L-isomer contamination in this compound?

- Methodological Answer : Utilize a chiral stationary phase (e.g., EnantioPak Y5 column) with the following parameters:

Q. What experimental strategies mitigate racemization during large-scale synthesis?

- Methodological Answer :

- Low-Temperature Synthesis : Conduct reactions below 70°C to minimize thermal racemization .

- Acid Catalysis Optimization : Use HCl gas instead of aqueous HCl to reduce water content, which promotes hydrolysis and racemization .

- In-line Monitoring : Implement real-time polarimetry to detect early-stage racemization .

Q. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) in immunomodulation studies?

- Methodological Answer : this compound serves as a substrate analog for IDO, a tryptophan-catabolizing enzyme. Experimental approaches include:

Q. What are the challenges in quantifying this compound degradation products under physiological conditions?

- Methodological Answer : Degradation products (e.g., D-Tryptophan, methyl chloride) can be analyzed via:

- LC-MS/MS : Detect trace metabolites using MRM transitions (e.g., m/z 255 → 188 for D-Tryptophan) .

- Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hrs) to model physiological degradation .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.